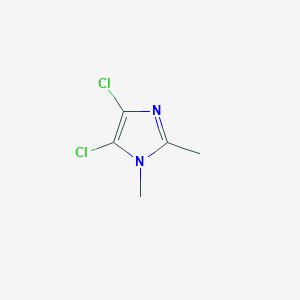

4,5-Dichloro-1,2-dimethylimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives closely related to 4,5-Dichloro-1,2-dimethylimidazole involves several steps, starting from imidazole bases and incorporating chloro and methyl groups through specific reactions. For instance, compounds like Dichloro(1,3-dimethyl-2-imidazol-2-ylidenimino)phosphane have been synthesized from 1,3-dimethyl-2,3-dihydro-2-trimethylsilyliminoimidazole and PCl3, showing the versatility of imidazole derivatives in synthesis processes (Kuhn et al., 1996).

科学的研究の応用

Anticancer Properties in Organometallic Chemistry

4,5-Dichloro-1,2-dimethylimidazole has been utilized in the synthesis of gold(I) and silver(I) N-heterocyclic carbene complexes. Research demonstrates that these compounds exhibit significant anticancer properties when tested against lung cancer cells, comparing favorably with established anticancer drugs like cisplatin (Siciliano et al., 2011).

Metal Complex Extraction

This compound has been studied for its role in the extraction of metal complexes from aqueous phases to organic solvents. The research highlights how the alkyl substituents at positions 4 and 5 of the imidazole ring, including 4,5-dimethylimidazole, affect the extractability of these metal complexes, showing high efficiency and selectivity in various solvents (Kurdziel, 1994).

Antituberculosis Activity

The synthesis of various derivatives, including those related to 4,5-dimethylimidazole, has been explored for their potential antituberculosis activity. Some of these synthesized compounds demonstrated moderate to good efficacy against Mycobacterium tuberculosis (Jadhav et al., 2016).

Synthesis of Novel Compounds

4,5-Dimethylimidazole has been instrumental in the synthesis of novel compounds, such as tetraalkyl-substituted thiourea adducts with chlorine, which have unique chemical properties and potential applications in various chemical reactions (Roesky et al., 2005).

Development of Alternative Syntheses

Research has also been conducted on developing alternative syntheses for 4,5-dimethylimidazole, improving the yield and efficiency of its production. This research contributes to more accessible and efficient methods of obtaining this compound for various applications (D'sa & Cohen, 1991).

将来の方向性

特性

IUPAC Name |

4,5-dichloro-1,2-dimethylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNKAADCKPAOHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426930 |

Source

|

| Record name | 4,5-dichloro-1,2-dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-1,2-dimethylimidazole | |

CAS RN |

175201-56-6 |

Source

|

| Record name | 4,5-dichloro-1,2-dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

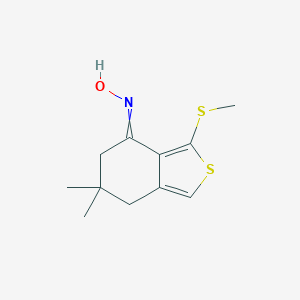

![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)

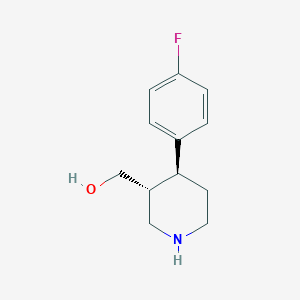

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)

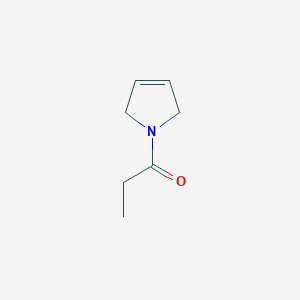

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)